

# Commercial availability and purity of 1,2-Dibromobenzene

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## Compound of Interest

Compound Name: 1,2-Dibromobenzene

Cat. No.: B7723991

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An In-Depth Technical Guide to the Commercial Availability and Purity of **1,2-Dibromobenzene**

## Introduction

**1,2-Dibromobenzene** (ortho-dibromobenzene) is a versatile halogenated aromatic compound with the molecular formula  $C_6H_4Br_2$ .<sup>[1][2]</sup> It serves as a crucial intermediate and precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and flame retardants.<sup>[1][3]</sup> Its utility in cross-coupling reactions makes it an essential building block for constructing complex molecular architectures in medicinal chemistry and materials science.<sup>[1]</sup> Given its widespread application, a thorough understanding of its commercial availability, purity grades, and the analytical methods used for its characterization is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of these technical aspects.

## Commercial Availability and Specifications

**1,2-Dibromobenzene** is readily available from numerous chemical suppliers. It is typically sold as a clear, colorless to pale yellow or brown liquid.<sup>[1][2][4]</sup> The purity levels offered by major suppliers generally range from 97% to over 99%, with the most common grade being 98%. The method of purity analysis, most frequently Gas Chromatography (GC), is often specified by the supplier.<sup>[1]</sup>

Below is a summary of typical commercial offerings for **1,2-Dibromobenzene**.

Supplier Example	CAS Number	Molecular Weight	Purity (Assay)	Appearance	Common Quantities
Sigma-Aldrich	583-53-9	235.90 g/mol	98%	Liquid	5g, 50g, 250g
Thermo Scientific™	583-53-9	235.90 g/mol	≥97.5% (GC)	Clear colorless to yellow to pale brown liquid	50g, 250g
Chem-Impex	583-53-9	235.91 g/mol	≥99% (GC)	Clear colorless liquid	Inquire
TCI America	583-53-9	235.90 g/mol	>98.0% (GC)	Colorless to pale yellow clear liquid	25mL, 100mL, 500mL

## Potential Impurities

The primary impurities in commercial **1,2-Dibromobenzene** often stem from its synthesis process. Traditional methods involve the diazotization of o-bromoaniline, which can lead to residual starting materials or byproducts if the reaction and purification are incomplete.<sup>[5][6]</sup> The most common impurities are its positional isomers: 1,3-dibromobenzene and 1,4-dibromobenzene. Depending on the synthetic route, trace amounts of bromobenzene or tribromobenzenes may also be present. For high-purity applications, such as in pharmaceutical synthesis, the presence of these isomers can significantly affect reaction yields and the purity of the final product.

## Analytical Methods and Experimental Protocols

Ensuring the purity of **1,2-Dibromobenzene** is critical for its application in sensitive research and development environments. Several analytical techniques can be employed for its characterization.

### Gas Chromatography (GC)

Gas chromatography is the most common and effective method for assessing the purity of volatile compounds like **1,2-Dibromobenzene** and quantifying isomeric impurities.<sup>[7]</sup>

#### Experimental Protocol:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial Temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase at 10 °C/min to 200 °C.
  - Hold: Maintain at 200 °C for 5 minutes.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
- Sample Preparation: Dilute the **1,2-Dibromobenzene** sample in a suitable volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.
- Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Isomeric impurities will present as distinct peaks with slightly different retention times.

## High-Performance Liquid Chromatography (HPLC)

While GC is preferred for volatile compounds, HPLC can also be used, particularly for non-volatile impurities or as an alternative method.

#### Experimental Protocol:

- Instrument: HPLC system with a UV detector (detection wavelength set to ~254 nm).
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of about 0.5 mg/mL.
- Data Analysis: Purity is calculated based on the relative peak areas, similar to GC analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

Experimental Protocol:

- Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR: The proton spectrum of **1,2-Dibromobenzene** will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm). The integration of these signals should correspond to 4 protons. Impurities, such as isomers, will exhibit different splitting patterns and chemical shifts.
- $^{13}\text{C}$  NMR: The carbon spectrum will provide information on the number of unique carbon environments, helping to confirm the 1,2-substitution pattern and identify isomeric impurities.

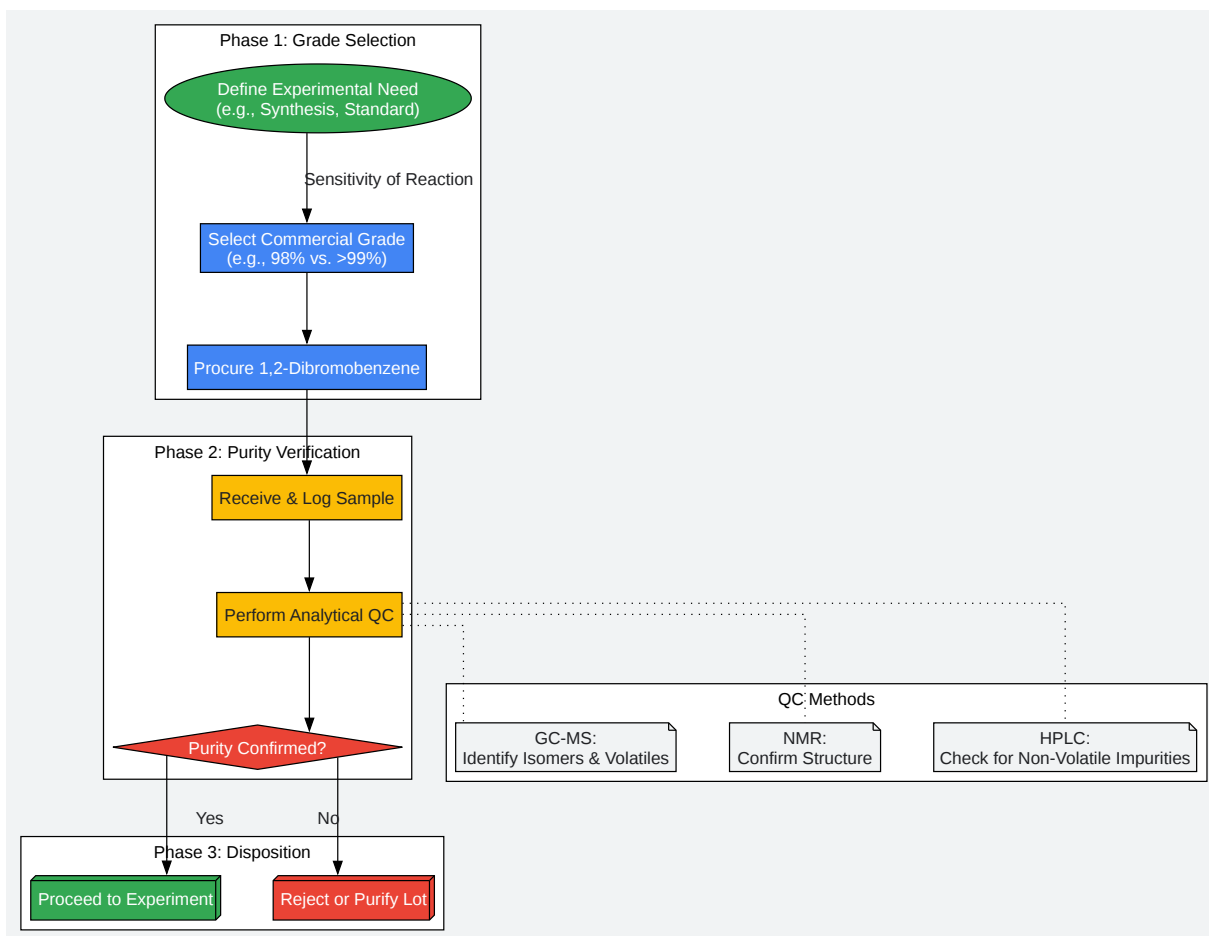
- Quantitative NMR (qNMR): For absolute purity determination, a known mass of the **1,2-Dibromobenzene** sample is mixed with a known mass of a high-purity, stable internal standard (e.g., maleic anhydride). The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

## Applications in Research and Drug Development

**1,2-Dibromobenzene** is a key starting material in organic synthesis.<sup>[3]</sup> In drug development, it is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds.<sup>[1]</sup> These reactions are fundamental to building the core structures of many pharmaceutical agents. It also serves as a precursor for the synthesis of heterocyclic compounds like carbazoles and phenothiazines, which are scaffolds present in various bioactive molecules.<sup>[5]</sup>

## Workflow and Logic Diagrams

The selection of an appropriate grade of **1,2-Dibromobenzene** and the subsequent purity verification are critical steps in a research workflow. The following diagram illustrates a logical process for a researcher.



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Caption: Workflow for selecting and verifying **1,2-Dibromobenzene** purity.

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